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Compound of Interest

Compound Name: Furoyl-leucine

Cat. No.: B10760654 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
Furoyl-leucine, a derivative of the essential amino acid L-leucine, is emerging as a valuable

and versatile chiral building block in the field of organic synthesis. This N-acylated amino acid

incorporates a furan-2-carbonyl moiety, a heterocyclic scaffold known to be present in

numerous biologically active compounds. The unique combination of the chiral leucine

backbone and the furoyl group imparts specific physicochemical properties that make it an

attractive starting material for the synthesis of a diverse range of complex molecules,

particularly in the realm of medicinal chemistry and drug discovery.

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and key applications of furoyl-leucine as a building block. It includes detailed experimental

protocols for its derivatization and presents quantitative data in a clear, tabular format to

facilitate its use in the laboratory.

Chemical and Physical Properties of Furoyl-Leucine
Furoyl-leucine, systematically named (2S)-2-(furan-2-carbonylamino)-4-methylpentanoic acid,

possesses a combination of functionalities that are amenable to a variety of synthetic

transformations. The key structural features include a carboxylic acid, an amide, and a chiral

center.
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Property Value Source

Molecular Formula C₁₁H₁₅NO₄ --INVALID-LINK--

Molecular Weight 225.24 g/mol --INVALID-LINK--

IUPAC Name

(2S)-2-(furan-2-

carbonylamino)-4-

methylpentanoic acid

--INVALID-LINK--

Appearance White to off-white solid General knowledge

Solubility

Soluble in polar organic

solvents such as methanol,

ethanol, and

dimethylformamide. Limited

solubility in water.

General knowledge

Melting Point Not reported

XLogP3 1.9 --INVALID-LINK--

Synthesis of Furoyl-Leucine Derivatives: Amide
Bond Formation
The carboxylic acid moiety of furoyl-leucine serves as a handle for the formation of new amide

bonds, allowing for its incorporation into larger and more complex molecular architectures,

including peptides and peptidomimetics. A common and efficient method for this transformation

is the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt). This methodology

has been successfully employed in the synthesis of novel inhibitors of Factor Inhibiting

Hypoxia-Inducible Factor-1 (FIH-1).

Experimental Protocol: Synthesis of Methyl (Furan-2-
carbonyl)leucinate
This protocol is adapted from the general procedure described for the synthesis of furan- and

thiophene-2-carbonyl amino acid derivatives.
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Reaction Scheme:

A general reaction scheme for amide coupling.

Materials:

Reagent Molar Mass ( g/mol )

Furoyl-Leucine 225.24

Leucine methyl ester hydrochloride 181.66

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

(EDC)
191.70

1-Hydroxybenzotriazole (HOBt) 135.13

Triethylamine (TEA) 101.19

Dimethylformamide (DMF) 73.09

Ethyl acetate 88.11

Saturated aqueous sodium bicarbonate -

Brine -

Anhydrous magnesium sulfate 120.37

Procedure:

To a solution of furoyl-leucine (1.0 eq) in anhydrous dimethylformamide (DMF), add 1-

hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide

(EDC) (1.2 eq).

Stir the mixture at room temperature for 30 minutes.

Add a solution of leucine methyl ester hydrochloride (1.0 eq) and triethylamine (1.2 eq) in

DMF to the reaction mixture.
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Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by

thin-layer chromatography (TLC).

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with

saturated aqueous sodium bicarbonate and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired methyl

(furan-2-carbonyl)leucinate.

Quantitative Data:

Reactant/Product Molar Eq. Yield (%)

Furoyl-Leucine 1.0 -

Leucine methyl ester

hydrochloride
1.0 -

EDC 1.2 -

HOBt 1.2 -

TEA 1.2 -

Methyl (Furan-2-

carbonyl)leucinate
- Typically >70%

Characterization Data (Hypothetical - based on similar compounds):
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Technique Data

¹H NMR (CDCl₃, 400 MHz)

δ 7.45 (dd, J = 1.8, 0.8 Hz, 1H), 7.15 (dd, J =

3.5, 0.8 Hz, 1H), 6.85 (d, J = 8.5 Hz, 1H), 6.50

(dd, J = 3.5, 1.8 Hz, 1H), 4.85 (m, 1H), 3.75 (s,

3H), 1.80-1.60 (m, 3H), 0.95 (d, J = 6.5 Hz, 3H),

0.93 (d, J = 6.5 Hz, 3H).

¹³C NMR (CDCl₃, 101 MHz)
δ 173.5, 158.5, 147.0, 144.5, 115.0, 112.0, 52.5,

51.0, 41.5, 25.0, 23.0, 22.0.

Mass Spectrometry (ESI+)
m/z calculated for C₁₂H₁₉NO₄ [M+H]⁺: 242.13,

found: 242.15.

Potential Applications in Organic Synthesis
The structural features of furoyl-leucine open up possibilities for its use in various synthetic

strategies beyond simple amide coupling.

Esterification Reactions
The carboxylic acid functionality can be readily converted to a variety of esters through

standard esterification protocols, such as Fischer esterification or by reaction with alkyl halides

in the presence of a base. These ester derivatives can serve as valuable intermediates in

further synthetic transformations or as final target molecules with modified pharmacokinetic

properties.

To cite this document: BenchChem. [Furoyl-Leucine: A Versatile Chiral Building Block for
Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10760654#furoyl-leucine-as-a-building-block-in-
organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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